N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
This compound features a benzamide core substituted at the 4-position with a sulfamoyl group containing a furan-2-ylmethyl and methyl moiety. The 2-chlorophenyl group at the N-terminus introduces steric and electronic effects that influence its physicochemical and biological properties. Its molecular formula is C₂₀H₁₈ClN₂O₄S (calculated exact mass: 433.07 g/mol), with structural complexity arising from the sulfamoyl linker and heteroaromatic furan ring .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXJKLUUVNIMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-chlorophenylamine: This can be synthesized from 2-chloronitrobenzene through reduction.
Formation of the benzamide core: The 2-chlorophenylamine is reacted with 4-(furan-2-ylmethyl(methyl)sulfamoyl)benzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation or cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl-Benzamide Backbone
The following table summarizes key structural analogs, their substituents, and reported activities:
| Compound Name | Substituents (R₁, R₂, R₃) | Molecular Weight (g/mol) | Biological Activity/Notes | Reference |
|---|---|---|---|---|
| Target Compound : N-(2-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide | R₁ = 2-Cl-C₆H₄; R₂ = furan-2-ylmethyl; R₃ = methyl | 433.07 | Not explicitly reported (structural focus) | |
| 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide | R₁ = 2-hydroxy-4-Me-C₆H₃; R₂ = furan-2-ylmethyl | 420.87 (C₁₉H₁₇ClN₂O₅S) | Potential antifungal/antibacterial candidate (structural similarity) | |
| LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | R₁ = 5-(furan-2-yl)-oxadiazole; R₂ = cyclohexyl/ethyl | 473.54 (C₂₂H₂₇N₅O₄S) | Antifungal activity against C. albicans (thioredoxin reductase inhibition) | |
| 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide | R₁ = 4-(thiazol-4-ylsulfamoyl)-Ph; R₂ = imidazol-1-yl | 411.45 (C₁₉H₁₅N₅O₃S₂) | Antibacterial activity (Gram-positive pathogens) | |
| N-(2-Chlorophenyl)-4-methylbenzamide | R₁ = 2-Cl-C₆H₄; R₂ = methyl (no sulfamoyl group) | 245.71 (C₁₄H₁₂ClNO) | Crystallographic study (hydrogen bonding patterns) |
Key Structural and Functional Differences
In contrast, LMM11 uses a cyclohexyl/ethyl group, which may improve membrane permeability . The absence of a sulfamoyl group in N-(2-Chlorophenyl)-4-methylbenzamide simplifies its interactions, limiting its bioactivity range compared to sulfonamide-containing analogs .
Furan and thiazole rings (in and ) contribute to hydrogen bonding and metabolic stability but may alter toxicity profiles .
Biological Activity Trends: Sulfamoyl-benzamides with furan or oxadiazole substituents (e.g., LMM11) show pronounced antifungal activity, likely due to thioredoxin reductase inhibition . Thiazole-containing analogs () exhibit broader antibacterial spectra, suggesting substituent-dependent target specificity .
Biological Activity
N-(2-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula , indicating the presence of a chlorinated phenyl group, a furan moiety, and a sulfamoyl functional group. These structural features are significant as they influence the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₄S |
| Molecular Weight | 408.9 g/mol |
| CAS Number | 892855-97-9 |
The biological activity of N-(2-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide primarily stems from its interaction with various biological targets. Compounds containing sulfamoyl groups are often associated with antibacterial and antifungal properties due to their ability to inhibit specific enzymes or pathways essential for microbial survival.
Inhibition of NTPDases
Recent studies have highlighted the compound's potential as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes play critical roles in purinergic signaling and are implicated in various pathological conditions. For instance, a related sulfamoyl-benzamide was found to exhibit selective inhibition against h-NTPDases with IC50 values in the sub-micromolar range, suggesting that similar compounds might share this inhibitory capacity .
Antimicrobial Properties
Research indicates that compounds with sulfamoyl functionalities often demonstrate significant antimicrobial activity. For example, derivatives of sulfamoyl-benzamide have been tested against various bacterial strains, showing promising results in inhibiting growth.
Anticancer Activity
In addition to antimicrobial effects, preliminary investigations into the anticancer properties of N-(2-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide suggest potential efficacy against certain cancer cell lines. A study evaluating related sulfamoyl compounds reported effective inhibition of breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving cell cycle arrest and disruption of tubulin polymerization .
Case Studies
- Inhibition of h-NTPDase Activity : A study demonstrated that a structurally similar compound exhibited an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, highlighting the potential for N-(2-chlorophenyl)-4-{(furan-2-yl)methylsulfamoyl}benzamide to affect purinergic signaling pathways .
- Antitumor Efficacy : Another investigation into sulfamoyl-benzamide derivatives revealed that certain compounds led to significant reductions in cell viability across multiple cancer cell lines, underscoring their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
